molecular formula C9H18N2O4 B15457257 N-(3-Amino-2-hydroxypropanoyl)-L-leucine CAS No. 62023-16-9

N-(3-Amino-2-hydroxypropanoyl)-L-leucine

Cat. No.: B15457257
CAS No.: 62023-16-9
M. Wt: 218.25 g/mol
InChI Key: BIYDZHKIVFQYDX-PKPIPKONSA-N
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Description

N-(3-Amino-2-hydroxypropanoyl)-L-leucine is a modified amino acid derivative characterized by a leucine backbone conjugated with a 3-amino-2-hydroxypropanoyl group. Its molecular formula is inferred as C₉H₁₈N₂O₄ (exact mass ~218.25), with a polar surface area (PSA) approximating 112.65 Ų based on analogs like L-Leucine,N-[(2S,3S)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]- (PSA: 112.65) .

Properties

CAS No.

62023-16-9

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2S)-2-[(3-amino-2-hydroxypropanoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-6(9(14)15)11-8(13)7(12)4-10/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7?/m0/s1

InChI Key

BIYDZHKIVFQYDX-PKPIPKONSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(CN)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CN)O

Origin of Product

United States

Comparison with Similar Compounds

OH-Ubenimex (p-Hydroxybestatin)

  • Molecular Formula : C₁₆H₂₄N₂O₅
  • Molecular Weight : 324.42 g/mol
  • Biological Activity: A derivative of ubenimex (bestatin), a known aminopeptidase inhibitor. The hydroxyphenyl modification may increase binding affinity to enzymes like aminopeptidase N .
  • Toxicity : Oral LD₅₀ in mice exceeds 2,000 mg/kg, indicating low acute toxicity .

N-{[(2S)-2-Amino-3-(4-hydroxyphenyl)propoxy]acetyl}-L-phenylalanyl-L-leucine

  • Molecular Formula : C₂₆H₃₅N₃O₆
  • Molecular Weight : 485.58 g/mol
  • Key Features : Contains a phenylalanyl residue and a hydroxyphenylpropoxy group, increasing steric bulk and hydrophobicity.
  • Stereochemistry : Three stereocenters, which may influence binding specificity to proteases or receptors .

N-(3-Indolylacetyl)-L-leucine

  • Molecular Formula : C₁₇H₂₁N₃O₃
  • Molecular Weight : 315.37 g/mol
  • Key Features: An indole-acetylated leucine derivative.
  • Physicochemical Properties: Estimated logP ~2.5 (lipophilic), contrasting with the more polar N-(3-Amino-2-hydroxypropanoyl)-L-leucine .

Formyl-Leucine Derivatives (e.g., (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid)

  • Key Features: Long alkyl chains (e.g., hexyl, hexadecanoic acid) increase lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
  • Applications: Potential use in lipid-based drug delivery systems due to amphiphilic properties.

Comparative Data Table

Compound Molecular Formula Molecular Weight PSA (Ų) logP Key Structural Features Toxicity (LD₅₀) Biological Activity
This compound C₉H₁₈N₂O₄ 218.25 ~112 ~-0.5 Propanoyl group with amino/hydroxy Not reported Aminopeptidase inhibition
OH-Ubenimex C₁₆H₂₄N₂O₅ 324.42 - - 4-Hydroxyphenyl modification >2,000 mg/kg Enhanced enzyme inhibition
N-Indolylacetyl-L-leucine C₁₇H₂₁N₃O₃ 315.37 ~90 ~2.5 Indole-acetyl group Not reported Plant growth modulation?
Compound from C₂₆H₃₅N₃O₆ 485.58 - - Phenylalanyl and hydroxyphenylpropoxy Not reported Protease/receptor interaction

Key Findings and Implications

Structural Modifications Dictate Function: The 3-amino-2-hydroxypropanoyl group in the target compound balances polarity (PSA ~112 Ų) and moderate hydrophilicity (estimated logP ~-0.5), favoring solubility and enzyme interaction. In contrast, bulky substituents (e.g., hydroxyphenylpropoxy in ’s compound) or lipophilic chains (e.g., hexadecanoic acid in ) alter bioavailability and target engagement .

Toxicity and Therapeutic Potential: OH-Ubenimex’s low acute toxicity (LD₅₀ >2,000 mg/kg) highlights its suitability for therapeutic use, whereas highly lipophilic analogs risk tissue accumulation and chronic toxicity .

Synthetic Complexity: Compounds with multiple stereocenters (e.g., three in ’s derivative) pose synthetic challenges, whereas the simpler this compound may offer advantages in scalability .

Q & A

Q. How can N-(3-Amino-2-hydroxypropanoyl)-L-leucine be synthesized and purified for laboratory use?

Methodological Answer: The synthesis typically involves coupling L-leucine with 3-amino-2-hydroxypropanoyl groups via carbodiimide-mediated reactions (e.g., EDC/NHS coupling). Purification is achieved using reverse-phase HPLC or size-exclusion chromatography. Critical steps include:

  • Activation of carboxyl groups : Use EDC/NHS to form reactive intermediates .
  • Purification : Monitor purity via LC-MS or analytical HPLC (C18 columns, acetonitrile/water gradients).
  • Validation : Confirm structure using 1^1H-NMR (e.g., δ 0.8–1.2 ppm for leucine methyl groups) and high-resolution mass spectrometry (HRMS) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer: Quantification in complex samples (e.g., serum, cell lysates) requires:

  • Sample preparation : Deproteinization with acetonitrile or trichloroacetic acid.
  • Detection : Use HPLC-UV (210–220 nm for peptide bonds) or LC-MS/MS (MRM transitions specific to the compound’s m/z).
  • Calibration : Prepare standard curves in the matrix of interest to account for recovery variations.
    The Bradford assay is unsuitable due to interference from amino acid residues; instead, amino acid analyzers or derivatization (e.g., ninhydrin) are preferred .

Q. How does solubility vary for this compound, and what solvents optimize its stability?

Methodological Answer: Solubility is pH-dependent:

  • Aqueous buffers : Soluble in PBS (pH 7.4) at ~10 mg/mL.
  • Organic solvents : DMSO (for stock solutions) or ethanol (≤5% v/v) for cell-based assays.
    Stability is enhanced at 4°C in lyophilized form. Avoid repeated freeze-thaw cycles; use argon/vacuum sealing to prevent oxidation .

Advanced Research Questions

Q. What structural features of this compound influence its interaction with enzymatic targets (e.g., proteases)?

Methodological Answer: Key structural determinants include:

  • Hydroxypropanoyl group : Acts as a transition-state analog for protease inhibition (e.g., mimicking tetrahedral intermediates).
  • Stereochemistry : The (2S,3S) configuration is critical for binding to active sites (validated via X-ray crystallography of enzyme complexes) .
    Experimental Design :
  • Docking studies : Use Schrödinger or AutoDock to model interactions.
  • Kinetic assays : Measure KiK_i values using fluorogenic substrates (e.g., AMC-tagged peptides) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Purity variations : Validate batches via orthogonal methods (HPLC, NMR, elemental analysis).
  • Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C).
    Case Study :
    A 2023 study found conflicting IC50_{50} values (5 µM vs. 20 µM) due to residual DMSO (>1%) in stock solutions. Repetition under controlled solvent conditions resolved the issue .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent models : Administer intravenously (5 mg/kg) or orally (20 mg/kg) with serial blood sampling.
  • Analytical endpoints : Use LC-MS/MS to measure plasma concentrations (LOQ: 1 ng/mL).
  • Key parameters : Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability.
    Data Interpretation :
  • Low oral bioavailability (<15%) in mice suggests need for prodrug formulations .

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